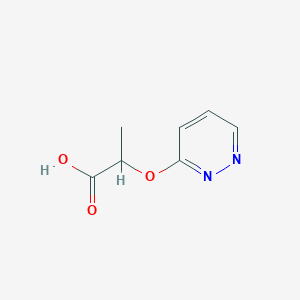
2-Pyridazin-3-yloxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridazin-3-yloxypropanoic acid is a chemical compound that belongs to the class of organic compounds known as pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a pyridazine ring attached to a propanoic acid moiety via an oxygen atom at the 3-position of the pyridazine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridazine derivatives and propanoic acid derivatives.
Reaction Conditions: The reaction involves the formation of an ether linkage between the pyridazine and propanoic acid. This can be achieved through nucleophilic substitution reactions under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yields and purity.
Types of Reactions:
Oxidation: Oxidation reactions can be performed to introduce functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functional groups.
Substitution: Nucleophilic substitution reactions are commonly used to introduce various substituents onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones.
Reduction Products: Amines, alcohols, and other reduced derivatives.
Substitution Products: Substituted pyridazines with different functional groups.
科学研究应用
2-Pyridazin-3-yloxypropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
作用机制
2-Pyridazin-3-yloxypropanoic acid is similar to other pyridazine derivatives, such as 3-Pyridazin-2-yloxypropanoic acid and 4-Pyridazin-3-yloxypropanoic acid. These compounds differ in the position of the oxygen atom and the substituents on the pyridazine ring, which can lead to variations in their chemical properties and biological activities.
相似化合物的比较
3-Pyridazin-2-yloxypropanoic acid
4-Pyridazin-3-yloxypropanoic acid
2-Pyridazin-4-yloxypropanoic acid
属性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC 名称 |
2-pyridazin-3-yloxypropanoic acid |
InChI |
InChI=1S/C7H8N2O3/c1-5(7(10)11)12-6-3-2-4-8-9-6/h2-5H,1H3,(H,10,11) |
InChI 键 |
OAKRLCCDYPOBPW-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)OC1=NN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


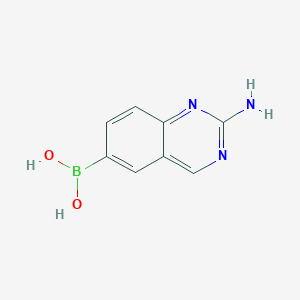
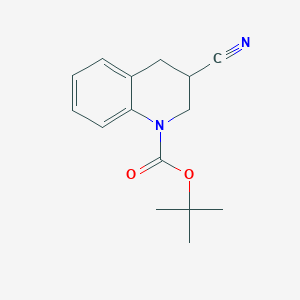
![[5-Bromo-2-(2-methylpropoxy)phenyl]methanol](/img/structure/B15355959.png)
![5-(Ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B15355963.png)
![1-[(2-Bromo-5-chlorophenyl)methyl]-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B15355964.png)
![Tert-butyl 4-[(2-methyl-3-piperidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B15355967.png)
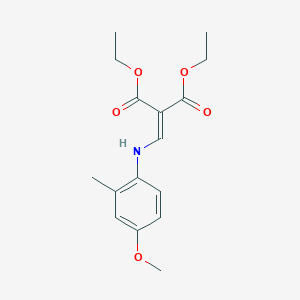
![1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15355976.png)
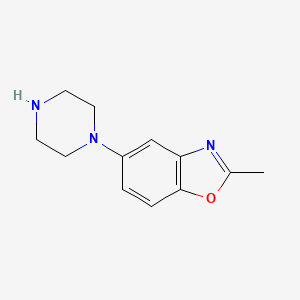
![N,N-dimethyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B15355983.png)
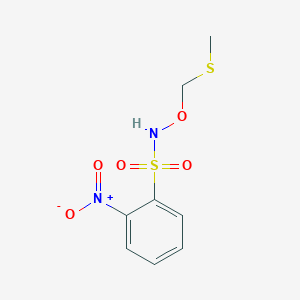
![6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15355993.png)
![4-[(4-Nitrophenyl)Amino]Benzoic Acid](/img/structure/B15356004.png)

